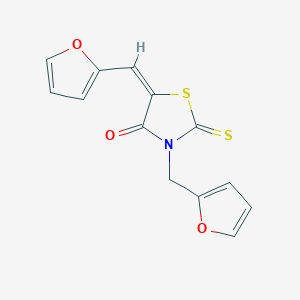

3-Furan-2-ylmethyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one

Description

3-Furan-2-ylmethyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one is a heterocyclic compound with a molecular formula of C13H9NO3S2 and a molecular weight of 291.35 g/mol . This compound is part of the thiazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Properties

Molecular Formula |

C13H9NO3S2 |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

(5E)-3-(furan-2-ylmethyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H9NO3S2/c15-12-11(7-9-3-1-5-16-9)19-13(18)14(12)8-10-4-2-6-17-10/h1-7H,8H2/b11-7+ |

InChI Key |

ANWHJLMCTJKJIH-YRNVUSSQSA-N |

Isomeric SMILES |

C1=COC(=C1)CN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |

Canonical SMILES |

C1=COC(=C1)CN2C(=O)C(=CC3=CC=CO3)SC2=S |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Furan-2-ylmethyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one typically involves the reaction of furan-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the desired thiazolidinone compound . The reaction conditions often include the use of ethanol as a solvent and heating under reflux .

Chemical Reactions Analysis

3-Furan-2-ylmethyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Furan-2-ylmethyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity . In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation . The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

3-Furan-2-ylmethyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

3-Furan-2-ylmethyl-5-(4-methyl-benzylidene)-2-thioxo-thiazolidin-4-one: This compound has similar biological activities but differs in its substitution pattern, which can affect its potency and selectivity.

5-(5-(2-chlorophenyl)furan-2-ylmethylene)-3-furan-2-ylmethyl-2-thioxo-thiazolidin-4-one: This derivative exhibits enhanced antimicrobial activity due to the presence of the chlorophenyl group.

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.